

Application Notes and Protocols for Assessing **vc-PABC-DM1** ADC Internalization

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Compound of Interest

Compound Name: **vc-PABC-DM1**

Cat. No.: **B14759739**

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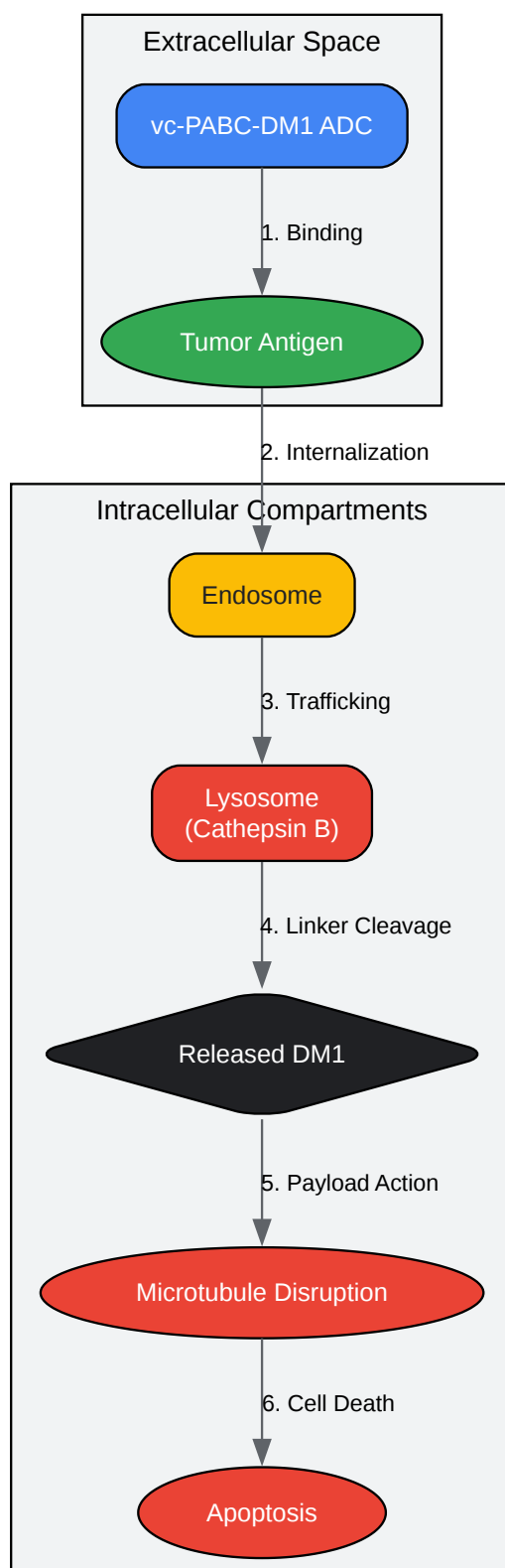
Introduction

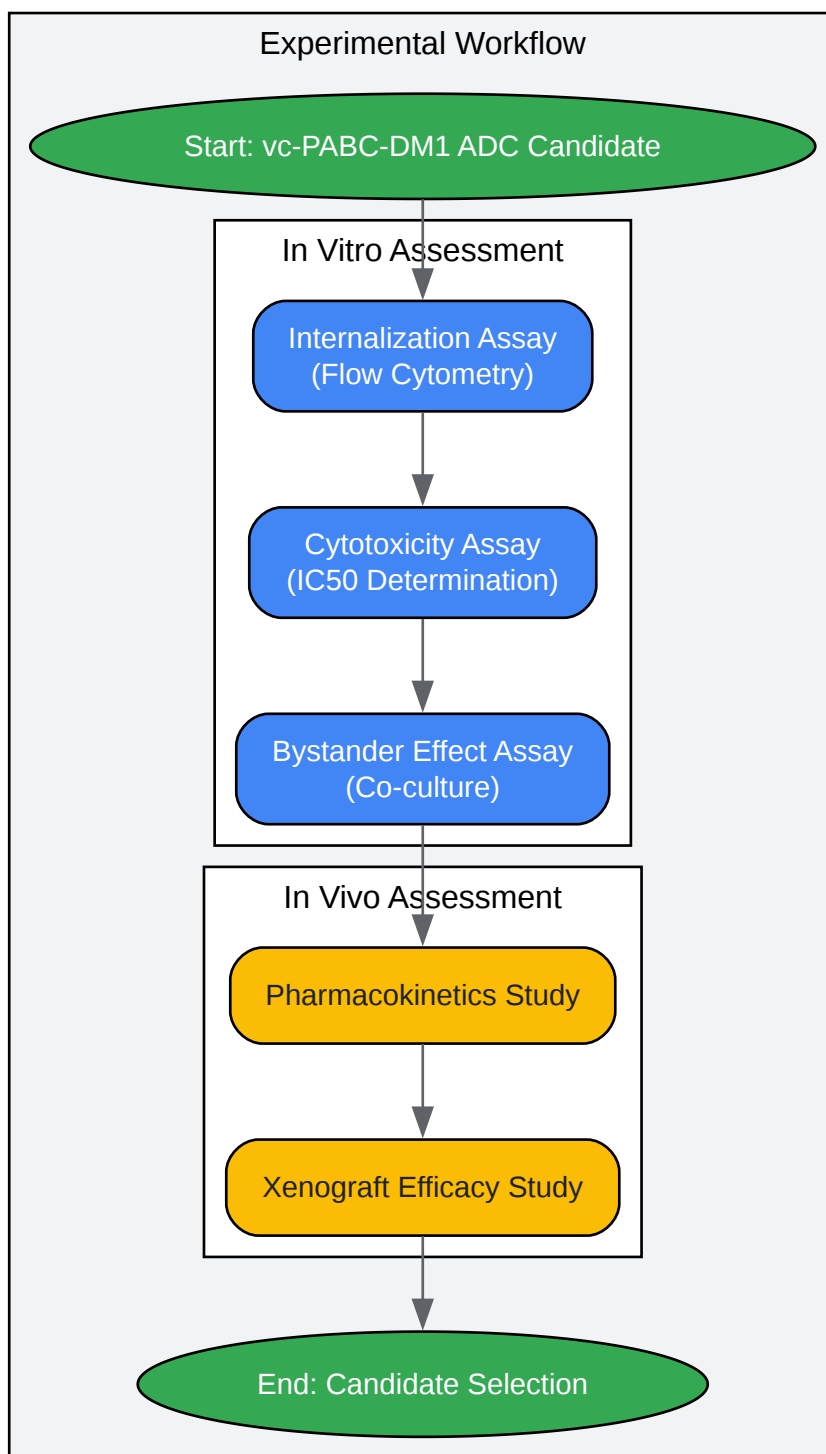
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The **vc-PABC-DM1** platform is a widely utilized ADC technology, comprising a monoclonal antibody (mAb) linked via a cleavable valine-citrulline (vc) dipeptide and a p-aminobenzyl carbamate (PABC) self-immolative spacer to the microtubule-disrupting agent, DM1.^{[1][2]} The efficacy of these ADCs is critically dependent on their efficient internalization into target cells and the subsequent release of the cytotoxic payload.^[3] This document provides detailed protocols and application notes for assessing the internalization and cytotoxic activity of **vc-PABC-DM1** ADCs.

Mechanism of Action: From Binding to Apoptosis

The therapeutic effect of a **vc-PABC-DM1** ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody component.^{[4][5]} This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.^{[3][4]} The complex is then trafficked through the endosomal-lysosomal pathway.^{[1][4]} Within the acidic environment of the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, cleave the valine-citrulline linker.^{[1][2]} This cleavage initiates a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the DM1 payload into the cytoplasm.^[1]

The free DM1 then binds to tubulin, disrupting microtubule dynamics, which in turn induces cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death.^[1]





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